molecular formula C11H12BrN5 B15119957 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B15119957
M. Wt: 294.15 g/mol
InChI Key: TUOBZTLHESDVOE-UHFFFAOYSA-N
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Description

5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group and an azetidine ring linked to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azetidine ring can be introduced through nucleophilic substitution reactions, often using azetidine derivatives. The final step involves the attachment of the imidazole moiety, which can be achieved through various coupling reactions, such as the use of imidazole and formaldehyde .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The imidazole and azetidine rings can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The imidazole ring is known to interact with metal ions and can participate in coordination chemistry, which may be relevant for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-methyl-1H-imidazole: Similar in structure but lacks the pyrimidine and azetidine rings.

    1,4-bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole moieties but has a benzene core instead of pyrimidine.

Uniqueness

5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromo group allows for further functionalization, while the imidazole and azetidine rings provide sites for interaction with biological targets.

Properties

Molecular Formula

C11H12BrN5

Molecular Weight

294.15 g/mol

IUPAC Name

5-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine

InChI

InChI=1S/C11H12BrN5/c12-10-3-14-11(15-4-10)17-6-9(7-17)5-16-2-1-13-8-16/h1-4,8-9H,5-7H2

InChI Key

TUOBZTLHESDVOE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)CN3C=CN=C3

Origin of Product

United States

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